2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine
Overview
Description
2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a chemical compound characterized by its unique structure, which includes both difluoromethoxy and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with difluoromethoxy and trifluoromethyl reagents. One common method includes the use of a catalyst-free synthesis approach, which is environmentally friendly and yields high purity products . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer efficient and sustainable synthesis routes . These systems allow for precise control over reaction conditions, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce pyridine derivatives with altered functional groups.
Scientific Research Applications
2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Biology: This compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)-4-pyridinylboronic acid
- 4,4′-bipyridine-2-carboxylic acid
- 1,1,2,2-tetrakis(4-(pyridin-4-yl)phenyl)ethene
Uniqueness
2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
2-(difluoromethoxy)-3-pyridin-4-yl-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F5N2O/c13-11(14)20-10-9(7-1-3-18-4-2-7)5-8(6-19-10)12(15,16)17/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZMKHYLZUKAEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F5N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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